1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXGCPDBWWRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Sulfonylation of Piperazine Derivatives
The foundational step in synthesizing this compound involves sulfonylation of a piperazine precursor. As outlined in patent US6677343B2, sulfonyl chlorides react with piperazine derivatives under basic conditions to form sulfonamide linkages. For 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine , the reaction proceeds as follows:
Key Conditions :
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Base : Triethylamine (TEA) or sodium hydride (NaH) in anhydrous dichloromethane (DCM) at 0–25°C.
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Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride ensures minimal di-substitution.
Example Protocol :
Acetylation of the Sulfonylated Intermediate
The second step involves N-acetylation of the secondary amine on the piperazine ring. Patent US6677343B2 details acetylation using acetyl chloride or acetic anhydride in the presence of a base:
Optimized Parameters :
Detailed Synthetic Protocols
One-Pot Synthesis Approach
A streamlined one-pot method reduces purification steps by combining sulfonylation and acetylation:
Alternative Route via Pre-Functionalized Intermediates
For higher regioselectivity, pre-acetylated piperazine derivatives may be used:
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Synthesis of 1-Acetylpiperazine :
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Sulfonylation :
Advantages :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
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DMAP Acceleration : Adding 0.1 equiv. DMAP reduces reaction time by 30%.
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Microwave Assistance : 15-minute irradiation at 100°C in DCM increases yield to 80%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Sulfonyl Chloride Synthesis
Waste Management
Emerging Methodologies
Enzymatic Acetylation
Chemical Reactions Analysis
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine derivative.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Antifilarial Agents
Recent studies have indicated that piperazine derivatives exhibit promising activity against filarial infections. The synthesis of compounds similar to 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has been explored for their macrofilaricidal and microfilaricidal properties. For instance, benzopyrones combined with piperazine structures have shown significant antifilarial effects, suggesting a potential application for developing new antiparasitic therapies .
2. Cancer Therapeutics
The compound's structure allows it to interact with various biological targets, making it a candidate for cancer treatment. Research has focused on the development of piperazine-based compounds that can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonamide moiety is particularly noteworthy for its ability to modulate enzyme activity related to cancer progression .
Pharmacological Applications
1. Neuropharmacology
Piperazine derivatives are known to exhibit psychoactive properties, which opens avenues for their use in neuropharmacology. The 4-bromo-2,5-dimethoxyphenyl group may enhance the compound's interaction with serotonin receptors, potentially leading to applications in treating mood disorders or anxiety .
2. Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties, indicating that this compound could be explored as a novel antimicrobial agent. The presence of the sulfonamide group is often linked to increased antibacterial activity against various pathogens .
Case Study: Antifilarial Activity
In a study evaluating the antifilarial potential of piperazine derivatives, compounds were synthesized and tested for their efficacy against Wuchereria bancrofti. The results indicated that certain modifications to the piperazine ring enhanced activity significantly, showcasing the importance of structural optimization in drug design .
Case Study: Cancer Cell Inhibition
A series of piperazine-based compounds were tested against different cancer cell lines (e.g., breast and prostate cancer). The findings revealed that compounds with specific substituents on the phenyl ring exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This underscores the therapeutic potential of this compound in oncology .
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine involves its interaction with molecular targets such as receptors and enzymes. The bromo-dimethoxyphenyl group may interact with specific binding sites, while the piperazine ring can modulate the compound’s overall conformation and binding affinity. The sulfonyl group may also play a role in the compound’s solubility and stability.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Sulfonylpiperazines
The compound shares structural motifs with several sulfonylpiperazines, differing primarily in substituents on the phenyl ring and the piperazine core. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, NO₂): The bromo group in the target compound may enhance antiproliferative activity by stabilizing charge-transfer interactions, similar to nitro-substituted analogs in . Methoxy Groups: The 2,5-dimethoxy configuration improves solubility compared to non-polar substituents (e.g., methyl in ) but may reduce membrane permeability . Acyl vs. Aroyl Groups: Acetyl substitution (target compound) offers metabolic stability, while bulkier aroyl groups () alter hydrogen bonding and supramolecular assembly .
Synthetic Routes :
Comparison with Non-Piperazine Scaffolds
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Structural Divergence : While both compounds share the 4-bromo-2,5-dimethoxyphenyl group, 25B-NBOMe contains an ethanamine backbone instead of a piperazine core.
- Pharmacological Impact: 25B-NBOMe is a potent serotonin receptor agonist with hallucinogenic effects, whereas sulfonylpiperazines are typically associated with enzyme inhibition or antiproliferative activity .
Biological Activity
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound classified as a piperazine derivative. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features, including an acetyl group, a bromo-substituted dimethoxyphenyl group, and a sulfonyl group, contribute to its reactivity and biological interactions.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H18BrN2O4S
- CAS Number: 941263-85-0
Synthesis Methodology:
The synthesis involves several key steps:
- Acetylation of Piperazine: Piperazine is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to form 1-acetylpiperazine.
- Sulfonylation of Dimethoxybenzene: The 4-bromo-2,5-dimethoxybenzene undergoes sulfonylation using chlorosulfonic acid.
- Coupling Reaction: The sulfonylated compound is coupled with the acetylated piperazine using bases like sodium hydride or potassium carbonate to yield the final product.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interaction with biological targets and potential therapeutic applications.
Inhibition of Acetylcholinesterase
Research indicates that piperazine derivatives, including this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Molecular docking studies suggest that these compounds can bind effectively at the catalytic sites of AChE, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .
Study 1: Acetylcholinesterase Inhibition
In a study conducted by Varadaraju et al., several piperazine derivatives were evaluated for their AChE inhibitory activity. Among them, compounds similar to this compound demonstrated significant inhibition in a concentration-dependent manner. This suggests that modifications in the piperazine structure can enhance or diminish biological activity .
Study 2: Virtual Screening for Biological Activity
A virtual screening study assessed various piperazine derivatives for their binding affinity to AChE. The results indicated that structural modifications, such as the presence of bromine and methoxy groups in the phenyl ring, could influence binding interactions and enhance inhibitory potency .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other piperazine derivatives is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine | Chloro instead of bromo | Moderate AChE inhibition |
| 1-Acetyl-4-(2,5-dimethylphenyl)sulfonylpiperazine | Methyl groups instead of bromo | Lower antimicrobial activity |
| 1-Acetyl-4-(4-nitro-2,5-dimethoxyphenyl)sulfonylpiperazine | Nitro group addition | Enhanced reactivity but variable biological activity |
Q & A
Q. Basic
- NMR Spectroscopy : H/C NMR identifies substituents on the piperazine ring and aryl groups. Aromatic protons in the 6.5–8.0 ppm range confirm bromo-dimethoxyphenyl integration .
- X-ray Diffraction : Single-crystal XRD (e.g., Bruker D8 Quest) resolves bond angles and confirms sulfonyl/acetyl group orientation. Multi-scan absorption corrections (e.g., SADABS) enhance data accuracy .
How can crystallographic data discrepancies (e.g., bond length variations) be resolved?
Q. Advanced
- Multi-Scan Corrections : Apply software like SADABS to account for absorption effects in crystals .
- DFT Calculations : Compare experimental XRD data with density functional theory (DFT)-optimized structures to validate bond lengths/angles .
- Temperature-Dependent Studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic effects .
What enzymatic assays are suitable for evaluating biological activity?
Q. Basic
- Inhibition Assays : Target enzymes like carbonic anhydrase or tyrosine kinases using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
- Dose-Response Curves : IC values derived from serial dilutions (0.1–100 µM) in triplicate .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinase domains). Focus on sulfonyl/acetyl interactions with active-site residues .
- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, vary methoxy positions) and compare activity profiles .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (bromo-dimethoxyphenyl) .
What safety precautions are essential during handling?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation as noted for structurally similar piperazines) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How should conflicting biological activity data (e.g., varying IC50_{50}50 values) be addressed?
Q. Advanced
- Assay Standardization : Use internal controls (e.g., known inhibitors) and consistent buffer conditions (pH, ionic strength) .
- Enzyme Source Validation : Compare activity using recombinant vs. tissue-extracted enzymes to rule out isoform-specific effects .
- Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
